molecular formula C14H23NO9 B1435859 Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate CAS No. 1402149-98-7

Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate

カタログ番号: B1435859
CAS番号: 1402149-98-7
分子量: 349.33 g/mol
InChIキー: CPUUHMGQFFBUMG-GGTINJKKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate is a critical intermediate in the synthesis of ticagrelor, a potent antiplatelet drug used to prevent thrombotic events . Structurally, it features a cyclopenta[d][1,3]dioxolane core with an ethyl ester group and an oxalate counterion. The compound’s stereochemistry (3aR,4S,6R,6aS) is essential for its role in forming the active pharmaceutical ingredient (API) via nucleophilic substitution and cyclization reactions . Its molecular formula is C₁₂H₂₁NO₅·C₂H₂O₄ (molecular weight: 349.33), and it is typically isolated as a crystalline salt to enhance stability and handling .

特性

IUPAC Name

ethyl 2-[[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]acetate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5.C2H2O4/c1-4-15-9(14)6-16-8-5-7(13)10-11(8)18-12(2,3)17-10;3-1(4)2(5)6/h7-8,10-11H,4-6,13H2,1-3H3;(H,3,4)(H,5,6)/t7-,8+,10+,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUUHMGQFFBUMG-GGTINJKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1CC(C2C1OC(O2)(C)C)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CO[C@H]1C[C@H]([C@H]2[C@@H]1OC(O2)(C)C)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthesis from Ticagrelor Intermediate and Oxalic Acid

The most direct and documented preparation involves the reaction of a key intermediate compound (referred to as Compound V) with oxalic acid in ethanol, followed by purification steps to isolate the oxalate salt.

Procedure Summary :

Step Reagents & Conditions Description Outcome
1 Compound V (35.8 g, 0.14 mol, 1 eq) dissolved in 300 mL ethanol Stirring and dissolution Homogeneous solution
2 Addition of oxalic acid ethanolic solution (13.7 g/100 mL ethanol, 0.15 mol, 1.1 eq) dropwise Salt formation reaction Formation of crude oxalate salt
3 Partial distillation of ethanol under reduced pressure Concentration of reaction mixture Crude product isolation
4 Crude product suspended in 300 mL acetone, heated and stirred, then cooled Crystallization and purification White solid oxalate salt obtained
5 Suction filtration, washing with acetone, drying Product isolation Yield: 98% pure Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-...)) oxalate

This method emphasizes a high-yield (98%) and efficient crystallization process that avoids extensive chromatographic purification, making it suitable for scale-up.

Preparation of Key Intermediate (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-ol

The preparation of the oxalate salt depends on the availability of the amino-substituted cyclopenta[d]dioxol intermediate. Improved industrial processes for this intermediate have been developed to enhance yield, purity, and reduce hazardous reagents.

Key features of the improved process :

  • Starting from (1S,4R)-cis-4-acetoxy-2-cyclopenten-1-ol, the process involves:

    • Catalytic reactions using sodium hydride and tetrakis(triphenylphosphine)palladium in tetrahydrofuran to form intermediate compounds.

    • Oxidation steps with osmium tetroxide and N-methylmorpholine-N-oxide, though improved methods seek to minimize or avoid osmium tetroxide due to cost and toxicity.

    • Protection and deprotection steps using 2,2-dimethoxypropane and acid catalysts to form the dioxol ring structure.

    • Avoidance of extensive column chromatography by using crystallization and extraction techniques to purify intermediates.

  • The final amino alcohol intermediate is obtained with chemical and enantiomeric purity greater than 99%, suitable for further synthesis of the oxalate salt.

Industrial Considerations and Process Improvements

  • Earlier methods involved hazardous reagents (e.g., osmium tetroxide) and extensive chromatographic purification, which are impractical for large-scale production.

  • The improved processes reduce reagent quantities, reaction times, and waste generation, making the synthesis commercially viable.

  • The use of ethanol and acetone as solvents in the salt formation step balances solubility and crystallization efficiency.

  • The oxalate salt formation is conducted under controlled stoichiometry (1.1 equivalents of oxalic acid) to ensure complete salt formation without excess acid contamination.

Comparative Data Table: Key Parameters in Preparation

Parameter Description Value/Condition Reference
Starting Material Compound V (amino-substituted intermediate) 0.14 mol (35.8 g)
Oxalic Acid Stoichiometry 1.1 equivalents (0.15 mol)
Solvent for Reaction Ethanol 300 mL
Reaction Type Salt formation by acid-base reaction Dropwise addition
Post-Reaction Treatment Partial distillation under reduced pressure To concentrate mixture
Purification Crystallization in acetone Heated, then cooled
Product Yield Isolated oxalate salt 98%
Purity Chemical and enantiomeric purity >99% (for intermediate)
Hazardous Reagents Avoided Osmium tetroxide minimized/avoided Improved process

Summary of Research Findings

  • The preparation of Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-yl)oxy)acetate oxalate is well-established through salt formation between the amino intermediate and oxalic acid in ethanol, followed by acetone crystallization.

  • The process achieves high yield (98%) and purity, essential for pharmaceutical applications in Ticagrelor synthesis and impurity profiling.

  • Advances in the synthesis of the amino-substituted cyclopenta[d]dioxol intermediate have improved commercial viability by reducing hazardous reagents, minimizing chromatography, and increasing purity and yield.

  • The described methods align with regulatory expectations for impurity control and quality standards in drug manufacturing.

化学反応の分析

Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate undergoes various chemical reactions:

  • Oxidation: : This compound can undergo oxidation reactions to form new functional groups or alter existing ones.

  • Reduction: : Reduction reactions can modify the compound, often increasing its reactivity.

  • Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride.

  • Catalysts: : Various catalysts may be employed depending on the specific reaction requirements.

Major Products

科学的研究の応用

Pharmaceutical Impurity Profiling

Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate serves as a critical reference standard in the impurity profiling of Ticagrelor, an antiplatelet medication. This compound is utilized to monitor and control impurity levels during the commercial production of Ticagrelor and its formulations. Regulatory bodies such as the FDA have established guidelines that necessitate the identification and quantification of impurities to ensure drug safety and efficacy .

The compound is crucial in the process of filing Abbreviated New Drug Applications (ANDAs) with the FDA. It assists in demonstrating compliance with regulatory standards for drug formulations by providing a benchmark for impurity levels that must be adhered to during production . Furthermore, it plays a role in toxicity studies related to drug formulations, ensuring that safety assessments meet the required pharmacological standards.

Research and Development

In research settings, this compound is often employed as a working standard for analytical methods such as High Performance Liquid Chromatography (HPLC). This usage is essential for validating analytical procedures aimed at detecting impurities in drug substances .

Case Study 1: Ticagrelor Impurity Analysis

A study conducted by Anax Laboratories highlighted the importance of this compound in the impurity analysis of Ticagrelor. The research demonstrated how this compound was utilized to establish acceptable limits for impurities according to ICH guidelines. The findings emphasized that using this standard improved the accuracy of impurity quantification during routine quality control processes .

Case Study 2: Toxicology Assessments

In another significant application within pharmaceutical development, this compound was used in toxicity studies for Ticagrelor formulations. These studies aimed to evaluate potential adverse effects related to impurities present in drug products. Utilizing this compound allowed researchers to better understand the safety profile of Ticagrelor and ensure compliance with regulatory requirements .

作用機序

The exact mechanism of action involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, potentially leading to therapeutic effects. Understanding these pathways is crucial for its application in drug development and other fields.

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a family of cyclopenta[d][1,3]dioxolane derivatives, which are structurally related but differ in functional groups, counterions, and pharmacological roles. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Key Features Role in Synthesis
Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate 1402149-98-7 C₁₂H₂₁NO₅·C₂H₂O₄ 349.33 Ethyl ester, oxalate salt Intermediate in ticagrelor synthesis (65% yield)
2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate 1402149-98-7 C₁₄H₂₅NO₁₀ 367.35 Ethanol derivative, dihydroxysuccinate salt Precursor in ticagrelor synthesis (55% yield)
2-((3aS,4R,6S,6aR)-4-Aminotetrahydro-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-6-yloxy)ethanol oxalic acid salt 1402150-30-4 C₁₀H₁₉NO₄·C₂H₂O₄ 307.30 Smaller backbone, oxalate salt Alternative intermediate with lower molecular weight
(2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate hydrochloride 1192549-09-9 C₁₆H₂₄ClNO₉ 410.82 Pyranose scaffold, hydrochloride salt Structurally distinct; unrelated to ticagrelor synthesis

Key Differences

The oxalate counterion (vs. dihydroxysuccinate or hydrochloride) influences crystallization efficiency and purity during synthesis .

Synthesis Efficiency: The ethyl ester-oxalate variant achieves a 65% overall yield in ticagrelor synthesis, outperforming the ethanol-dihydroxysuccinate analogue (55%) . The smaller oxalate salt (CAS 1402150-30-4) offers reduced molecular weight but is less utilized industrially due to lower stability .

Structural Analogues: Compounds like (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol dibenzoyl-L-tartrate (CAS 155899-66-4) highlight the impact of counterions on patentability and process scalability .

Table 2: Commercial and Pharmacological Comparison

Compound Supplier Availability Purity Key Applications
Ethyl 2-... oxalate TRC-E678770-100MG (neat form) >95% Ticagrelor API synthesis
2-... dihydroxysuccinate Multiple suppliers (e.g., 960化工网) 90–98% Early-stage ticagrelor R&D
2-... ethanol oxalate Limited suppliers 85–90% Niche industrial applications

Research Findings and Industrial Relevance

  • Patent Landscape : Improved processes for the target compound emphasize cost-effective steps, mild reaction conditions, and scalability, as seen in patents EP 4,374,877 A2 and WO 2011/126517 .
  • Safety Profiles : The oxalate salt exhibits favorable handling properties compared to hydrochloride variants, with lower toxicity (H302, H315, H319 hazards) .
  • Market Trends : Ethyl 2-... oxalate dominates industrial use due to its balance of yield, stability, and compatibility with downstream steps in ticagrelor production .

生物活性

Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate is a compound with significant biological relevance, particularly in the context of its application as an impurity standard in the pharmaceutical industry. This compound is closely related to Ticagrelor, an antiplatelet medication used to reduce the risk of stroke and heart attack.

  • CAS Numbers :
    • Oxalate: 1402149-98-7
    • Base: 1265919-24-1
  • Molecular Formula : C14H23NO9
  • Molecular Weight : 259.3 g/mol

The biological activity of this compound is primarily linked to its role as an impurity in Ticagrelor formulations. Its structural similarity to Ticagrelor suggests that it may share some pharmacological properties or metabolic pathways.

Table 1: Comparison of Ethyl 2-(((3aR,4S,6R,6aS)-6-amino...) and Ticagrelor

PropertyEthyl 2-(((3aR,4S,6R,6aS)-6-amino...)Ticagrelor
CAS Number1402149-98-7274693-27-5
Molecular FormulaC14H23NO9C19H21N3O4S
Antiplatelet ActivityRelated (impurity monitoring)Primary therapeutic agent
Use in Pharmaceutical IndustryImpurity standardAntiplatelet therapy

Biological Studies and Findings

  • Impurity Monitoring : Ethyl 2-(((3aR,4S,6R,6aS)-6-amino...) is utilized in monitoring impurity levels in Ticagrelor formulations. The presence of this compound can affect the efficacy and safety profile of the medication. Regulatory agencies require strict adherence to impurity limits to ensure patient safety .
  • Toxicological Studies : Research indicates that impurities like Ethyl 2-(((3aR,4S,6R,6aS)-6-amino...) must undergo rigorous toxicological assessments. These studies help determine acceptable exposure levels and potential adverse effects on patients .
  • Case Studies : In clinical settings where Ticagrelor is administered, monitoring for impurities such as Ethyl 2-(((3aR,4S,6R,6aS)-6-amino...) has been crucial. For instance:
    • A study highlighted the importance of identifying and quantifying impurities during the production process to ensure that they remain within acceptable limits as per FDA guidelines .
    • Another case study focused on how variations in impurity profiles could influence patient outcomes and drug efficacy.

Q & A

Q. What are the key synthetic pathways for preparing Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of the cyclopenta[d][1,3]dioxolane core via stereoselective cyclization of a sugar-derived precursor (e.g., using (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol as a starting material) .
  • Step 2 : Etherification at the 4-hydroxy position with ethyl 2-chloroacetate under basic conditions (e.g., NaH/DMF) to form the ethyl acetate derivative .
  • Step 3 : Salt formation with oxalic acid in a polar solvent (e.g., ethanol/water) to improve crystallinity and stability .
  • Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol .

Q. How is the stereochemical configuration of the cyclopenta[d][1,3]dioxolane core confirmed?

  • Methodological Answer :
  • X-ray crystallography provides absolute stereochemical confirmation. For example, related cyclopenta-dioxolane derivatives have been resolved using single-crystal X-ray diffraction (e.g., Acta Crystallographica reports for analogous structures) .
  • NMR analysis : Coupling constants (e.g., JJ-values for axial/equatorial protons) and NOESY correlations validate the 3aR,4S,6R,6aS configuration .

Q. What stability considerations are critical for storing this oxalate salt?

  • Methodological Answer :
  • Storage : Under inert atmosphere (N2_2) at 2–8°C to prevent hydrolysis of the dioxolane ring or oxalate dissociation .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 0.1% TFA in acetonitrile/water) to detect hydrolysis byproducts .

Advanced Research Questions

Q. How does the oxalate counterion influence the compound’s solubility and bioavailability in preclinical models?

  • Methodological Answer :
  • Solubility profiling : Compare solubility of the free base vs. oxalate salt in biorelevant media (e.g., FaSSIF/FeSSIF) using UV-Vis spectroscopy .
  • Pharmacokinetic studies : Administer both forms in rodent models and measure plasma concentrations via LC-MS/MS. The oxalate salt often enhances aqueous solubility, improving oral bioavailability .

Q. What strategies resolve contradictions in stereochemical outcomes during scale-up synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) to minimize epimerization. For example, lower temperatures (<0°C) in the etherification step reduce racemization .
  • In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy to monitor stereochemical integrity in real-time during large-scale reactions .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT calculations : Simulate transition states (e.g., using Gaussian 09 with B3LYP/6-31G*) to predict regioselectivity of the dioxolane ring opening. Compare with experimental LC-MS data for validation .
  • MD simulations : Analyze solvent effects on reaction pathways (e.g., DMF vs. THF) to guide solvent selection .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodological Answer :
  • HPLC-MS/MS : Use a HILIC column (e.g., Waters Acquity BEH Amide) with a QDa detector to separate polar degradation products (e.g., oxalic acid, cyclopenta-diol derivatives) .
  • Forced degradation : Expose the compound to oxidative (H2_2O2_2), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions to identify impurity profiles .

Key Research Findings

  • Stereochemical Stability : The 3aR,4S,6R,6aS configuration remains intact under acidic conditions but may epimerize in basic media (pH > 9) .
  • Biological Relevance : The compound’s ethyl ester moiety enhances cell membrane permeability in vitro compared to carboxylate analogs, as shown in Caco-2 cell assays .
  • Degradation Pathway : Primary degradation products include cyclopenta-diol (via acid-catalyzed dioxolane ring opening) and ethyl glycolate (ester hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。